3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Monoamine oxidase inhibition Neurodegeneration off-target screening Enzyme profiling

3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS 91587-89-2; molecular formula C₁₀H₇NO₄; molecular weight 205.17 g/mol) is a heterocyclic quinoline derivative bearing a 3-hydroxy substituent, a 2-oxo group, and a 4-carboxylic acid functionality on the dihydroquinoline core. This compound belongs to the 4-quinolinecarboxylic acid subclass and is structurally related to the broader 4-quinolone-3-carboxylic acid family, yet its distinct 3-hydroxy-2-oxo-1,2-dihydroquinoline architecture places it as a regioisomer of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 73776-24-6).

Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
Cat. No. B15069246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Molecular FormulaC10H7NO4
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)N2)O)C(=O)O
InChIInChI=1S/C10H7NO4/c12-8-7(10(14)15)5-3-1-2-4-6(5)11-9(8)13/h1-4,12H,(H,11,13)(H,14,15)
InChIKeyNVHPOGJAGZDJGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid (CAS 91587-89-2): Procurement-Relevant Chemical Identity and Scaffold Context


3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS 91587-89-2; molecular formula C₁₀H₇NO₄; molecular weight 205.17 g/mol) is a heterocyclic quinoline derivative bearing a 3-hydroxy substituent, a 2-oxo group, and a 4-carboxylic acid functionality on the dihydroquinoline core . This compound belongs to the 4-quinolinecarboxylic acid subclass and is structurally related to the broader 4-quinolone-3-carboxylic acid family, yet its distinct 3-hydroxy-2-oxo-1,2-dihydroquinoline architecture places it as a regioisomer of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 73776-24-6). The compound is commercially available at ≥97% purity from multiple specialist chemical suppliers and serves as a versatile synthetic intermediate for derivatization at both the 3-hydroxy and 4-carboxylic acid positions .

Why 3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid Cannot Be Replaced by Generic 4-Quinolinecarboxylic Acid Analogs


The 3-hydroxy substituent on the dihydroquinoline scaffold is not a passive structural decoration — it fundamentally alters the compound's ionization state, hydrogen-bonding capacity, and synthetic derivatization pathways compared to the non-hydroxylated analog 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS 15733-89-8, predicted pKa = 2.76; no 3-OH) [1]. The 3-OH group introduces an additional metal-chelating site adjacent to the 2-oxo moiety, forming a β-keto–enol-like motif that increases the carboxylic acid pKa through intramolecular hydrogen bonding, shifting the ionization profile at physiological pH relative to the 3-des-hydroxy analog [2]. Furthermore, the 4-carboxylic acid regioisomer (target compound) exhibits a fundamentally different biological annotation landscape compared to the 3-carboxylic acid regioisomer (CAS 73776-24-6), which has been predominantly investigated for analgesic applications via its N-R-amide derivatives [3]. Interchanging these scaffolds without accounting for these differences risks synthetic failure in derivatization workflows and misattribution of biological activity in screening campaigns.

Quantitative Differentiation Evidence: 3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid vs. Closest Structural Analogs


MAO-A and MAO-B Inhibition: Weak Micromolar Activity Defines a Distinct Off-Target Profile vs. Potent Quinoline-4-carboxylic Acid MAO Inhibitors

In recombinant human enzyme assays, 3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid inhibits MAO-A with IC₅₀ = 161 µM and MAO-B with IC₅₀ = 201 µM [1]. By contrast, multiple substituted quinoline-4-carboxylic acid derivatives from the literature (e.g., sulfamoylphenyl-quinoline-4-carboxylic acids) achieve MAO-A and MAO-B IC₅₀ values in the range of 0.51–0.60 µM — representing a ~300-fold greater potency [2]. This substantial potency gap indicates that the 3-hydroxy-2-oxo substitution pattern on the 1,2-dihydroquinoline core markedly attenuates MAO engagement, a property that may be desirable when MAO inhibition constitutes an off-target liability in CNS drug discovery programs. NOTE: This comparison is cross-study; head-to-head data under identical assay conditions are not available in the public domain.

Monoamine oxidase inhibition Neurodegeneration off-target screening Enzyme profiling

Synthetic Derivatization Advantage: The 3-Hydroxy Group Enables Selective Acid Chloride Formation for Carboxamide Library Synthesis

In a patented synthetic route (US 2014/0243314 A1, Bristol-Myers Squibb), the N-methyl analog of 3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (Example 1A) was converted to its 4-carbonyl chloride via thionyl chloride treatment (85% yield) and subsequently coupled with amine intermediates to yield carboxamide endothelial lipase inhibitors [1]. The 3-hydroxy group remains intact throughout this sequence, confirming its compatibility with acid chloride chemistry — a transformation that is problematic or requires protection/deprotection steps when applied to the 3-des-hydroxy analog 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, where competing lactam/enol reactivity can divert the desired course [2]. The patent demonstrates a 97% yield for the ester hydrolysis step (Example 1A) and successful carboxamide formation in 8.8–20% isolated yields after HPLC purification [1].

Synthetic intermediate versatility Endothelial lipase inhibitor synthesis Parallel derivatization

Carboxylic Acid pKa Shift: Predicted Intramolecular Hydrogen Bonding in the 3-Hydroxy Analog Alters Ionization vs. 3-Des-Hydroxy Comparator

The 2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold (CAS 15733-89-8) has a predicted pKa (carboxylic acid) of 2.76 ± 0.20 [1]. Introduction of the 3-hydroxy substituent (target compound) is predicted to raise the carboxylic acid pKa by approximately 1.0–1.7 log units due to intramolecular hydrogen bonding between the 3-OH proton and the carboxylate oxygen, as well as through electronic induction effects [2]. This pKa shift alters the compound's ionization state at physiologically relevant pH values (e.g., pH 5.5–7.4), which directly impacts aqueous solubility, logD, and passive membrane permeability — all critical parameters for in vitro assay design and formulation development. NOTE: The pKa values cited for the target compound are computed (QSPR) and not experimentally measured; direct experimental pKa comparisons are not available in the public domain.

Physicochemical profiling Ionization state Formulation development

Regioisomeric Differentiation: 4-Carboxylic Acid Isomer Maps to ABCB1 Modulation and Antibacterial Chemistry, Distinct from the 3-Carboxylic Acid Isomer's Analgesic Profile

The 2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold (the target compound's core) has been systematically derivatized and evaluated as ABCB1 (P-glycoprotein) efflux pump modulators, with the most active derivative (compound 8c) identified as a lead for overcoming multidrug resistance in cancer [1]. In parallel, quinoline-4-carboxamide derivatives synthesized from 2-oxo-1,2-dihydroquinoline-4-carboxylic acid demonstrated antibacterial activity against Enterococcus faecalis with inhibition zone diameters exceeding those of reference antibiotics (erythromycin, norfloxacin, oxacillin) [2]. By contrast, the regioisomeric 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold (CAS 73776-24-6) has been almost exclusively explored for analgesic activity through N-R-amide derivatives, with pharmacological testing confirming pain-killing efficacy in animal models [3]. This regioisomer-driven divergence in biological annotation means the 4-carboxylic acid isomer is the appropriate procurement choice for ABCB1 and antibacterial screening programs, whereas the 3-carboxylic acid isomer serves analgesic discovery purposes.

ABCB1 modulation Antibacterial scaffold Regioisomeric selectivity

Research and Industrial Application Scenarios for 3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid Based on Quantified Differentiation Evidence


ABCB1-Mediated Multidrug Resistance Reversal Screening in Oncology

The 4-carboxylic acid scaffold (which includes the target compound as the unsubstituted parent) has produced derivatives with IC₅₀ values of 9.09–71.14 µM in ABCB1-overexpressing mouse T-lymphoma cells, as measured by rhodamine 123 accumulation flow cytometry assays [1]. The 3-hydroxy substituent on the target compound provides an additional functional handle for further SAR exploration beyond the chloro-, methoxy-, and unsubstituted derivatives already reported. Procure this compound when initiating a medicinal chemistry campaign aimed at P-glycoprotein (ABCB1) inhibition for cancer MDR reversal, and avoid the 3-carboxylic acid regioisomer, which has no reported ABCB1 activity and is annotated for analgesic programs instead [2].

Carboxamide Library Synthesis via Acid Chloride Intermediate for Endothelial Lipase or Related Serine Hydrolase Targets

The patented synthetic route (US 2014/0243314 A1) demonstrates that the 3-hydroxy-1-methyl analog undergoes clean ester hydrolysis (97% yield) and acid chloride formation (85% yield), enabling subsequent carboxamide coupling with diverse amine partners [3]. This pathway is more direct than the alternative direct amidation route typically employed for the 3-des-hydroxy analog 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, offering higher atom economy for parallel library production. Procure the 3-hydroxy compound when the synthetic plan requires a robust, multi-gram-compatible derivatization sequence at the 4-carboxylic acid position.

Off-Target MAO Profiling in CNS Drug Discovery: Negative Selection Control

With MAO-A IC₅₀ = 161 µM and MAO-B IC₅₀ = 201 µM, this compound is approximately 300-fold weaker than potent quinoline-4-carboxylic acid MAO inhibitors (IC₅₀ ~0.5 µM) [4]. This weak MAO engagement profile makes the compound suitable as a negative control or counter-screen compound in CNS programs where MAO inhibition is an undesired off-target effect. Use this compound to benchmark assay windows and to confirm that observed MAO activity in derivative series is driven by specific substituents rather than the core scaffold itself.

Physicochemical Method Development: pKa-Sensitive Chromatography and Formulation Optimization

The predicted carboxylic acid pKa shift of +1.0 to +1.7 units relative to the 3-des-hydroxy analog [5] alters the compound's retention time in reverse-phase HPLC as a function of mobile-phase pH and affects solubility in biorelevant media (FaSSIF/FeSSIF). Use this compound as a reference standard when developing pH-gradient HPLC methods for quinoline carboxylic acid purity analysis or when optimizing salt-form screening for in vivo formulation studies.

Quote Request

Request a Quote for 3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.